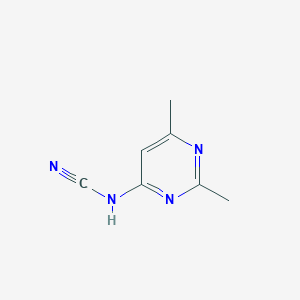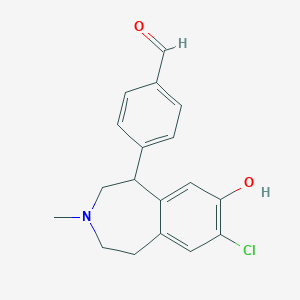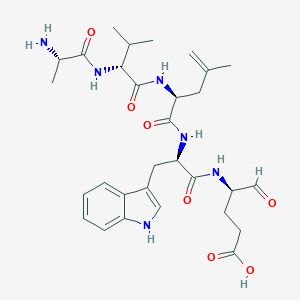
Cyclo(valyl-leucyl-tryptophyl-glutamyl-alanyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(valyl-leucyl-tryptophyl-glutamyl-alanyl) is a cyclic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is also known as cyclo(VLWGA) and is composed of five amino acids, namely valine, leucine, tryptophan, glutamic acid, and alanine.
Wirkmechanismus
The mechanism of action of cyclo(VLWGA) is not fully understood. However, it is believed that the peptide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Cyclo(VLWGA) has also been shown to activate the opioid receptors, which are involved in the regulation of pain.
Biochemische Und Physiologische Effekte
Cyclo(VLWGA) has been shown to exhibit several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, the peptide has been shown to have antioxidant properties. Cyclo(VLWGA) has also been shown to improve glucose tolerance and insulin sensitivity in animal models, making it a potential candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using cyclo(VLWGA) in lab experiments is its stability. The cyclic structure of the peptide makes it more resistant to proteolysis, which can be a problem with linear peptides. However, one of the limitations of using cyclo(VLWGA) is its high cost of synthesis, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of cyclo(VLWGA). One direction is to further investigate the mechanism of action of the peptide. Understanding how cyclo(VLWGA) exerts its anti-inflammatory and analgesic effects can help in the development of new drugs for the treatment of inflammatory diseases. Another direction is to explore the potential applications of cyclo(VLWGA) in other fields, such as cancer research and neurodegenerative diseases. Finally, there is a need for more studies to investigate the safety and toxicity of cyclo(VLWGA) in humans.
Synthesemethoden
The synthesis of cyclo(VLWGA) is a complex process that involves several steps. The most commonly used method for synthesizing this peptide is the solid-phase peptide synthesis (SPPS) method. In this method, the peptide is synthesized on a solid resin support, and each amino acid is added one by one in a specific order. The peptide is then cleaved from the resin support and purified to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Cyclo(VLWGA) has been studied extensively for its potential applications in various fields. One of the most promising applications of this peptide is in the field of drug discovery. Cyclo(VLWGA) has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
CAS-Nummer |
136553-73-6 |
|---|---|
Produktname |
Cyclo(valyl-leucyl-tryptophyl-glutamyl-alanyl) |
Molekularformel |
C30H42N6O7 |
Molekulargewicht |
598.7 g/mol |
IUPAC-Name |
(4R)-4-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpent-4-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H42N6O7/c1-16(2)12-23(35-30(43)26(17(3)4)36-27(40)18(5)31)29(42)34-24(28(41)33-20(15-37)10-11-25(38)39)13-19-14-32-22-9-7-6-8-21(19)22/h6-9,14-15,17-18,20,23-24,26,32H,1,10-13,31H2,2-5H3,(H,33,41)(H,34,42)(H,35,43)(H,36,40)(H,38,39)/t18-,20+,23-,24+,26+/m0/s1 |
InChI-Schlüssel |
DHIQQDQGWWOERP-SEHYTIIPSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC(=C)C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CCC(=O)O)C=O)N |
SMILES |
CC(C)C(C(=O)NC(CC(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(C)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(C)N |
Andere CAS-Nummern |
136553-73-6 |
Sequenz |
AVXWE |
Synonyme |
BE 18257A BE-18257A cyclo(Val-Leu-Trp-Glu-Ala) cyclo(valyl-leucyl-tryptophyl-glutamyl-alanyl) WS 7338A WS-7338A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)
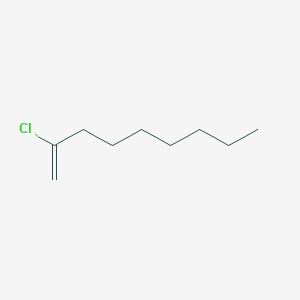
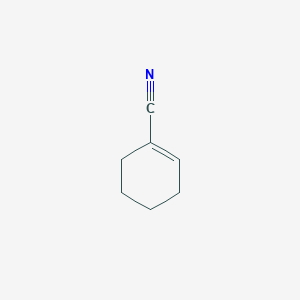
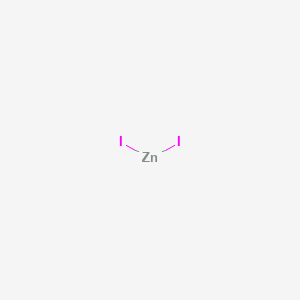
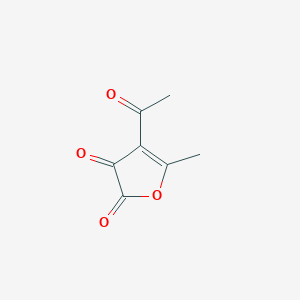
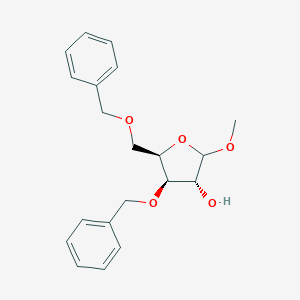
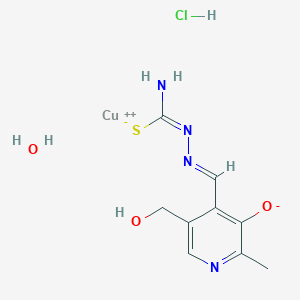
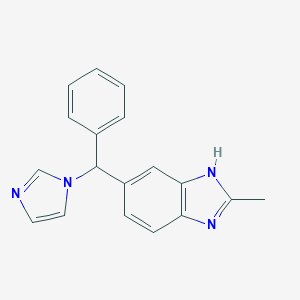
![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)
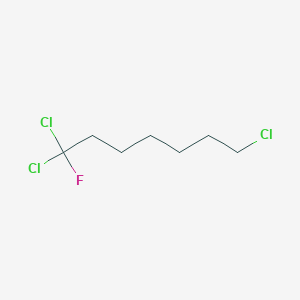
![6-Chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B159489.png)
![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B159490.png)
